molecular formula C14H24O4 B14030195 diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate

diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate

Cat. No.: B14030195
M. Wt: 256.34 g/mol
InChI Key: XMWCMBWXMCWPPB-QXMHVHEDSA-N
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Description

Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate is an organic compound with the molecular formula C14H24O4 It is a diester derivative of butenedioic acid, characterized by the presence of two isopropyl groups attached to the butenedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate typically involves the esterification of butenedioic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Butenedioic acid+2IsopropanolH2SO4Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate+Water\text{Butenedioic acid} + 2 \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Butenedioic acid+2IsopropanolH2​SO4​​Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols.

Scientific Research Applications

Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (Z)-2-(morpholino)-2-butenedioate
  • Diethyl (Z)-2-cyclopentyl-3-(propan-2-yl)but-2-enedioate

Uniqueness

Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate is unique due to the presence of two isopropyl groups, which impart distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate

InChI

InChI=1S/C14H24O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-10H,7-8H2,1-6H3/b12-11-

InChI Key

XMWCMBWXMCWPPB-QXMHVHEDSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(C)C)\C(=O)OCC)/C(C)C

Canonical SMILES

CCOC(=O)C(=C(C(C)C)C(=O)OCC)C(C)C

Origin of Product

United States

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